Product packaging for 2-cyclobutyl-3-methylbutanoic acid(Cat. No.:CAS No. 1501792-45-5)

2-cyclobutyl-3-methylbutanoic acid

Cat. No.: B6155332
CAS No.: 1501792-45-5
M. Wt: 156.22 g/mol
InChI Key: DSXGPENUYCWXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclobutyl-3-methylbutanoic acid is a proprietary organic compound with the molecular formula C9H16O2 and a molar mass of 156.22 g/mol. Its structure features a cyclobutane ring connected to a 3-methylbutanoic acid chain, making it a valuable building block in organic synthesis and medicinal chemistry research . This compound is offered as a high-purity chemical for research and development purposes. It is closely related to other branched-chain carboxylic acids, such as 2-methylbutanoic acid and 3-methylbutanoic acid (isovaleric acid), which are known to occur naturally and are used in flavors, fragrances, and metabolic studies . The structural motif of a carboxylic acid substituted with alkyl and cyclobutyl groups makes it a versatile intermediate for exploring structure-activity relationships, particularly in the synthesis of novel pharmaceutical candidates and other specialty chemicals . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1501792-45-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-cyclobutyl-3-methylbutanoic acid

InChI

InChI=1S/C9H16O2/c1-6(2)8(9(10)11)7-4-3-5-7/h6-8H,3-5H2,1-2H3,(H,10,11)

InChI Key

DSXGPENUYCWXMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCC1)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Cyclobutyl 3 Methylbutanoic Acid

De Novo Synthetic Routes

De novo synthesis, the construction of a molecule from simpler, readily available starting materials, would be a primary approach for preparing 2-cyclobutyl-3-methylbutanoic acid. This would involve the strategic formation of the key carbon-carbon bonds that define the molecular skeleton and the subsequent introduction or manipulation of the carboxylic acid group.

Strategies for Carbon-Carbon Bond Formation Leading to the this compound Skeleton

The core challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the cyclobutyl ring and the butanoic acid chain, as well as the bond that creates the branched methyl group. Several established reactions for C-C bond formation could be hypothetically applied.

One potential strategy involves the alkylation of an enolate . For instance, the enolate of an ester of 3-methylbutanoic acid could be reacted with a cyclobutyl halide (e.g., cyclobutyl bromide). This nucleophilic substitution reaction would form the crucial C2-cyclobutyl bond.

Another plausible approach is through a Grignard reaction . A cyclobutylmagnesium halide (a Grignard reagent) could be reacted with an appropriate electrophile, such as an α-halo ester of 3-methylbutanoic acid. orgsyn.org This would similarly result in the formation of the desired carbon skeleton.

Cross-coupling reactions , catalyzed by transition metals like palladium, offer another powerful tool for C-C bond formation. calstate.edu A cyclobutylboronic acid or a related organometallic species could be coupled with a suitably functionalized derivative of 3-methylbutanoic acid.

Introduction and Manipulation of the Carboxylic Acid Functionality

The carboxylic acid group can be introduced at various stages of the synthesis. If the carbon skeleton is assembled using an ester as a precursor, simple hydrolysis under acidic or basic conditions would yield the final carboxylic acid.

Alternatively, the synthesis could proceed via a nitrile intermediate. The hydrolysis of a nitrile group is a well-established method for preparing carboxylic acids. Another common method is the oxidation of a primary alcohol or an aldehyde . If the synthetic route leads to an alcohol or aldehyde with the 2-cyclobutyl-3-methylbutyl skeleton, a variety of oxidizing agents could be employed to furnish the carboxylic acid.

Approaches for Stereocontrolled Synthesis of Specific Isomers

This compound possesses two stereocenters, at the C2 and C3 positions, meaning it can exist as four possible stereoisomers. The control of the relative and absolute stereochemistry is a significant challenge in the synthesis of such molecules.

Stereocontrolled synthesis could be achieved through several strategies. The use of chiral auxiliaries attached to the starting materials could direct the formation of one stereoisomer over others. Asymmetric catalysis , employing chiral catalysts for key bond-forming reactions, is another powerful approach to induce stereoselectivity. For cyclobutane (B1203170) systems specifically, methods like stereoselective [2+2] cycloadditions are often employed to control the stereochemistry of the ring substituents. calstate.edu

Preparation from Precursor Molecules

Synthesizing this compound from more complex molecules that already contain either the cyclobutane ring or the branched butanoic acid core is another viable strategy.

Chemical Transformations of Related Branched Carboxylic Acids

It is conceivable that a precursor molecule, such as a derivative of 3-methylbutanoic acid, could be modified to introduce the cyclobutyl group. For example, a precursor with a leaving group at the 2-position could undergo a substitution reaction with a cyclobutyl nucleophile.

Functional Group Interconversions on Cyclobutyl-Substituted Intermediates

Conversely, a synthesis could commence with a readily available cyclobutyl-containing starting material. For instance, cyclobutanecarboxylic acid or its derivatives could be elaborated. This might involve chain extension reactions to build the butanoic acid fragment, followed by the introduction of the methyl group at the C3 position. Functional group interconversions, such as the conversion of a ketone to a methylene (B1212753) group or the introduction of a methyl group via a Grignard reaction on a suitable ketone precursor, would be key steps in such a synthetic sequence.

Below is a table of plausible reaction types that could be employed in the synthesis of this compound, though specific examples for this exact molecule are not documented.

Reaction Type Purpose Plausible Reagents/Conditions
Enolate AlkylationC-C bond formationLithium diisopropylamide (LDA), cyclobutyl bromide
Grignard ReactionC-C bond formationCyclobutylmagnesium bromide, ethyl 2-bromo-3-methylbutanoate
Suzuki CouplingC-C bond formationCyclobutylboronic acid, palladium catalyst, base
Ester HydrolysisCarboxylic acid formationAqueous sodium hydroxide, followed by acid workup
Nitrile HydrolysisCarboxylic acid formationStrong acid or base with heating
OxidationCarboxylic acid formationJones reagent, PCC, DMP

Biocatalytic and Chemoenzymatic Synthetic Approaches (in vitro/non-human systems)

The pursuit of green and sustainable chemical manufacturing has spurred significant interest in biocatalytic and chemoenzymatic methods. These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations, often under mild reaction conditions. For a molecule such as this compound, which contains both a cyclic and a branched alkyl chain, a combination of enzymatic pathways could potentially be harnessed for its synthesis.

Enzymatic Pathways for Analogous Compounds

The biosynthesis of branched-chain fatty acids provides a relevant model for understanding how the 3-methylbutanoyl moiety of the target molecule could be enzymatically generated. In many organisms, the synthesis of these fatty acids is initiated by primers derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. wikipedia.orgnih.gov

A key enzyme in this process is the branched-chain α-keto acid (BCKA) decarboxylase, which catalyzes the decarboxylation of α-keto acids formed from the transamination of BCAAs. wikipedia.org For instance, the decarboxylation of α-ketoisovalerate (derived from valine) produces isobutyryl-CoA, a primer for iso-branched fatty acids. Similarly, α-keto-β-methylvaleric acid (from isoleucine) is converted to a 2-methylbutyryl-CoA primer, which leads to the formation of anteiso-series fatty acids. wikipedia.org

Once the branched primer is formed, the fatty acid chain is elongated by fatty acid synthase (FASN) through the sequential addition of two-carbon units from malonyl-CoA. wikipedia.orgmicrobenotes.com FASN has been shown to be capable of utilizing branched primers to produce a variety of branched-chain fatty acids. nih.govresearchgate.net

Enzyme/SystemSubstrate(s)Product(s)Relevance to this compound Synthesis
Branched-chain α-keto acid (BCKA) decarboxylaseα-keto-β-methylvaleric acid2-Methylbutyryl-CoAProvides a potential enzymatic route to form the 3-methylbutanoyl portion of the target molecule. wikipedia.org
Fatty Acid Synthase (FASN)Branched-chain acyl-CoA primers, Malonyl-CoABranched-chain fatty acidsThe core enzyme complex responsible for elongating the fatty acid chain, which could potentially accept a cyclobutyl-containing precursor. microbenotes.comnih.govresearchgate.net

Potential for Biosynthetic Production or Modification

The incorporation of a cyclobutane ring presents a more significant biosynthetic challenge. While cyclobutane moieties are present in a variety of natural products from plants, fungi, and bacteria, their biosynthesis is often attributed to photochemical [2+2] cycloaddition reactions rather than a direct enzymatic cyclization of an aliphatic chain. nih.govrsc.orgresearchgate.net These natural products include alkaloids, terpenoids, and polyketides. nih.govrsc.org

This suggests that a chemoenzymatic approach, combining a photochemical step with enzymatic modifications, could be a viable strategy. For example, a precursor molecule containing a double bond at the appropriate position could undergo a [2+2] photocycloaddition to form the cyclobutane ring. und.edu This could then be followed by enzymatic modifications to introduce the methyl branch and the carboxylic acid functionality.

Alternatively, the discovery or engineering of a "cyclobutane synthase" enzyme remains a tantalizing possibility for a fully biocatalytic route. While no such enzyme has been identified for fatty acid synthesis, the vast and largely unexplored diversity of microbial enzymes may hold the key. Future research in genome mining and enzyme evolution could uncover novel biocatalysts capable of forming this four-membered ring structure.

Another potential avenue involves the use of enzymes that can act on cyclobutane-containing substrates. For instance, lipases or esterases could be employed for the resolution of a racemic mixture of this compound or its esters, a common strategy in the production of chiral compounds. mdpi.com

ApproachDescriptionPotential Application for this compound
Chemoenzymatic SynthesisCombination of a chemical step (e.g., photochemical [2+2] cycloaddition) with enzymatic transformations. nih.govFormation of the cyclobutane ring via photocycloaddition followed by enzymatic introduction of the methyl group and carboxylic acid.
Directed Evolution/Enzyme DiscoverySearching for or engineering enzymes with novel activities.Identification of a "cyclobutane synthase" or an enzyme capable of methylating a cyclobutyl-containing precursor.
Enzymatic ResolutionUse of enzymes (e.g., lipases) to separate enantiomers of a chiral molecule. mdpi.comProduction of enantiomerically pure this compound from a racemic mixture.

Chemical Reactivity and Mechanistic Transformations of 2 Cyclobutyl 3 Methylbutanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that participates in a wide array of chemical reactions. For 2-cyclobutyl-3-methylbutanoic acid, these transformations are central to its chemical character, enabling the synthesis of various derivatives.

Esterification, Amidation, and Anhydride Formation

The carbonyl carbon of the carboxylic acid in this compound is electrophilic and susceptible to nucleophilic attack, leading to the formation of esters, amides, and anhydrides through nucleophilic acyl substitution. jackwestin.com

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. jackwestin.com

Amidation: The direct reaction of this compound with an amine is generally inefficient as the basic amine deprotonates the carboxylic acid to form a non-reactive carboxylate salt. chemistry.coach Therefore, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often employed to activate the carboxylic acid, facilitating the formation of an amide. chemistry.coachlibretexts.org

Anhydride Formation: Symmetrical or mixed anhydrides can be synthesized from this compound. A common method involves the reaction of the corresponding carboxylate salt with an acyl chloride. educato.ai This reaction proceeds through a nucleophilic acyl substitution mechanism.

Table 1: Typical Conditions for Esterification, Amidation, and Anhydride Formation

TransformationReagentsProduct
EsterificationAlcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatEthyl 2-cyclobutyl-3-methylbutanoate
AmidationAmine (e.g., Ammonia), DCC2-Cyclobutyl-3-methylbutanamide
Anhydride Formation2-Cyclobutyl-3-methylbutanoyl chloride, Sodium 2-cyclobutyl-3-methylbutanoate2-Cyclobutyl-3-methylbutanoic anhydride

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), followed by an acidic workup. chemistrysteps.comjove.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.comlibretexts.org Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for this reduction and offers the advantage of selectively reducing carboxylic acids in the presence of other functional groups like ketones. jove.com

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from this compound is not a spontaneous process under normal conditions. organicchemistrytutor.com Decarboxylation of simple carboxylic acids typically requires harsh conditions. However, if a carbonyl group were present at the β-position to the carboxylic acid, decarboxylation would occur more readily upon heating. organicchemistrytutor.commasterorganicchemistry.com

Table 2: Reduction and Decarboxylation of this compound

TransformationReagentsProduct
Reduction1. LiAlH₄, dry ether 2. H₃O⁺(2-Cyclobutyl-3-methylbutyl)methanol
Reduction1. BH₃·THF 2. H₂O(2-Cyclobutyl-3-methylbutyl)methanol
DecarboxylationHigh Temperature (if structurally favorable)Cyclobutyl(isopropyl)methane + CO₂

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the fundamental reaction mechanism governing the transformations discussed in section 3.1.1. pressbooks.pubjove.com The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. pressbooks.pubjove.com The subsequent departure of the leaving group (e.g., -OH in the case of the carboxylic acid) regenerates the carbonyl group, resulting in the substituted product. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.orgsketchy.com This trend is inversely related to the basicity of the leaving group. sketchy.com

Transformations Involving the Cyclobutyl Ring System

The cyclobutyl ring in this compound is characterized by significant ring strain, which influences its chemical reactivity.

Ring Strain and its Influence on Reactivity

The ideal bond angle for sp³ hybridized carbon atoms is 109.5°. In cyclobutane (B1203170), the internal C-C-C bond angles are compressed to approximately 90°, leading to significant angle strain. libretexts.orgfiveable.mewikipedia.org Additionally, there is torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.orgmasterorganicchemistry.com This inherent strain makes the cyclobutane ring less stable and more susceptible to ring-opening reactions compared to larger cycloalkanes like cyclohexane. libretexts.org The relief of this ring strain can act as a thermodynamic driving force for certain reactions. wikipedia.orgmasterorganicchemistry.com

Table 3: Comparison of Ring Strain in Cycloalkanes

CycloalkaneRing Strain (kcal/mol)
Cyclopropane (B1198618)27.6
Cyclobutane26.3
Cyclopentane6.2
Cyclohexane0

Note: Data is for the parent cycloalkanes.

Electrophilic and Nucleophilic Attack on the Cyclobutyl Ring

While unsubstituted cyclobutane is relatively unreactive, the presence of substituents can facilitate reactions. The strained C-C bonds of the cyclobutyl ring in this compound can be susceptible to attack by both electrophiles and nucleophiles, often leading to ring-opening.

Electrophilic Attack: In the presence of strong electrophiles, particularly Lewis acids, the cyclobutane ring can undergo cleavage. For instance, reactions with halogens (e.g., Br₂) under certain conditions can lead to the opening of the ring to form dihaloalkanes. pharmaguideline.com

Nucleophilic Attack: Nucleophilic ring-opening of cyclobutanes, especially those activated by electron-withdrawing groups, is a known transformation. researchgate.netchemistryviews.org In the case of this compound, while the carboxylic acid itself is not strongly activating, under specific conditions with potent nucleophiles, ring-opening could potentially be induced. The reaction of substituted cyclobutanes with nucleophiles like thiols or selenols in the presence of a catalyst has been shown to yield ring-opened products. chemistryviews.org The exact regioselectivity of such an attack on this compound would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Ring-Opening Reactions and Rearrangements

The chemical behavior of the cyclobutane ring in this compound is significantly influenced by the inherent ring strain of the four-membered carbocycle. This strain can be relieved through various ring-opening reactions and rearrangements, often facilitated by the presence of acidic conditions or the formation of reactive intermediates. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 2-alkyl-substituted cyclobutanecarboxylic acids and related cyclobutyl systems.

Under acidic conditions, the carboxylic acid moiety can be protonated, although this does not directly lead to ring-opening. However, if a carbocation were to be generated at the carbon atom of the cyclobutane ring attached to the main chain (C-2), for instance through a hypothetical decarboxylation-oxidation sequence, significant rearrangements would be expected. The formation of a primary cyclobutylcarbinyl-type cation is highly unstable and would likely undergo rapid rearrangement to a more stable carbocation. One of the most common rearrangements for such systems is ring expansion, where the cyclobutylcarbinyl cation rearranges to a cyclopentyl cation. This process is driven by the release of ring strain and the formation of a more stable secondary or tertiary carbocation. chemistrysteps.commasterorganicchemistry.com

The mechanism of such a rearrangement would involve the migration of one of the C-C bonds of the cyclobutane ring to the cationic center. For the hypothetical 2-cyclobutyl-3-methylbutanoyl cation, this would lead to a cyclopentyl cation substituted with the 3-methylbutanoyl group. The exact nature of the products would depend on the subsequent reaction of this new carbocationic intermediate with available nucleophiles.

Another potential pathway for the rearrangement of the cyclobutane ring involves the formation of a cyclopropylcarbinyl cation, which is known to be in equilibrium with cyclobutyl and homoallyl cations. beilstein-journals.org This complex equilibrium can lead to a mixture of products, including those with cyclopropane rings or acyclic structures with double bonds. The specific outcome is highly dependent on the reaction conditions and the substitution pattern of the cyclobutane ring. ugent.be

The table below summarizes potential rearrangement products of a hypothetical carbocation generated from this compound, based on known reactivity of similar systems.

Starting IntermediateRearrangement TypePotential Product(s)Driving Force
2-(1-(3-methylbutanoyl)cyclobutyl) cationRing Expansion2-(3-methylbutanoyl)cyclopentyl cationRelief of ring strain, formation of a more stable carbocation
2-(1-(3-methylbutanoyl)cyclobutyl) cationRearrangement to cyclopropylcarbinyl systemCyclopropyl-substituted butanoic acid derivativesFormation of a stabilized cyclopropylcarbinyl cation

It is important to note that these are predicted reaction pathways based on fundamental principles of carbocation chemistry and studies of analogous compounds. Experimental verification would be required to confirm the specific reactivity of this compound under these conditions.

Reactivity of the Branched Alkyl Chain

The branched alkyl chain of this compound, specifically the methylbutyl fragment, also presents opportunities for chemical transformations. The reactivity of this portion of the molecule can be explored through stereoselective functionalization and pathways involving radical and carbocationic intermediates.

Stereoselective Functionalization of the Methylbutyl Fragment

The methylbutyl group contains a stereocenter at the C-3 position of the butanoic acid chain. Stereoselective functionalization of this fragment would involve reactions that introduce new functional groups with a high degree of control over the stereochemistry at this center or adjacent positions. While specific literature on the stereoselective functionalization of this compound is scarce, general methods for the stereocontrolled synthesis and modification of chiral carboxylic acids can be applied. mdpi.comcalstate.edu

For instance, enolate chemistry could be employed to introduce substituents at the C-2 position. The stereochemical outcome of such a reaction would be influenced by the existing stereocenter at C-3 and the nature of the electrophile and reaction conditions. The bulky cyclobutyl and isopropyl groups would likely exert significant steric hindrance, directing the approach of the electrophile.

Furthermore, if the carboxylic acid were to be reduced to the corresponding alcohol, stereoselective oxidation or other transformations could be performed on the resulting primary alcohol, influenced by the adjacent stereocenter. The principles of asymmetric synthesis, potentially using chiral catalysts or auxiliaries, could be applied to achieve high levels of stereocontrol in the functionalization of the methylbutyl fragment. rsc.orgorganic-chemistry.org

The following table outlines potential stereoselective reactions on the methylbutyl fragment, based on established synthetic methodologies.

Reaction TypeReagents/ConditionsPotential Outcome
Enolate AlkylationLDA, Alkyl HalideIntroduction of an alkyl group at C-2 with potential diastereoselectivity
Asymmetric Reduction of a Ketone derivativeChiral Reducing AgentFormation of a new stereocenter with high enantiomeric excess
Directed HydroxylationSharpless Asymmetric Dihydroxylation (on an unsaturated derivative)Diastereoselective formation of a diol

Radical and Carbocationic Pathways

The branched alkyl chain is susceptible to reactions involving radical and carbocationic intermediates. The tertiary hydrogen at the C-3 position of the methylbutyl group is a potential site for radical abstraction due to the stabilizing effect of the two adjacent alkyl groups. masterorganicchemistry.com Formation of a radical at this position could lead to various functionalization reactions, such as halogenation or oxidation.

Decarboxylation of this compound, for instance through a Barton decarboxylation or photoredox catalysis, would generate a secondary radical at the C-2 position. libretexts.orgsioc.ac.cnlibretexts.org This radical could then undergo a variety of transformations, including addition to a double bond, atom transfer reactions, or cyclization.

Carbocationic pathways involving the branched alkyl chain could be initiated, for example, by the protonation of a double bond introduced into the chain or by the departure of a leaving group. A carbocation at the C-3 position would be a tertiary carbocation, which is relatively stable. This carbocation could undergo rearrangement, such as a hydride shift, or react with nucleophiles. libretexts.org The presence of the bulky cyclobutyl group would likely influence the stereochemical outcome of any nucleophilic attack.

The table below summarizes potential reactions involving radical and carbocationic intermediates on the branched alkyl chain.

IntermediateFormation MethodPotential Reactions
Tertiary Radical at C-3Radical Initiator (e.g., AIBN), H-abstraction reagent (e.g., NBS)Halogenation, Oxidation
Secondary Radical at C-2Decarboxylation (e.g., Barton reaction)Addition to alkenes, Atom transfer
Tertiary Carbocation at C-3Protonation of an alkene, Solvolysis of a tertiary halideHydride shifts, Nucleophilic attack

Stereochemical Aspects and Conformational Analysis

Elucidation of Chiral Centers and Potential Stereoisomers

The molecular structure of 2-cyclobutyl-3-methylbutanoic acid contains two chiral centers, which are carbon atoms bonded to four different substituent groups. doubtnut.comvedantu.comdoubtnut.com The first chiral center is the carbon atom at position 2 of the butanoic acid chain (C2). This carbon is attached to a hydrogen atom, a carboxylic acid group (-COOH), a cyclobutyl group, and an isopropyl group (-CH(CH3)2). The second chiral center is the carbon atom of the cyclobutyl ring that is directly bonded to the butanoic acid chain (C1' of the cyclobutyl ring). This carbon is attached to the butanoic acid substituent, a hydrogen atom, and two different methylene (B1212753) groups within the ring.

The presence of two chiral centers means that this compound can exist as a number of stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. In this case, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of stereoisomers that are not mirror images of each other are known as diastereomers.

The four stereoisomers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. This leads to the following possible combinations: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The (2R, 1'R) and (2S, 1'S) isomers are a pair of enantiomers, as are the (2R, 1'S) and (2S, 1'R) isomers. The relationship between any other pairing, for example (2R, 1'R) and (2R, 1'S), is diastereomeric.

Table 1: Potential Stereoisomers of this compound
Chiral Center 1 (C2)Chiral Center 2 (C1')Stereoisomer DesignationRelationship to (2R, 1'R)
RR(2R, 1'R)Identical
SS(2S, 1'S)Enantiomer
RS(2R, 1'S)Diastereomer
SR(2S, 1'R)Diastereomer

Diastereoselective and Enantioselective Synthesis and Separation Strategies

The synthesis of a specific stereoisomer of this compound requires the use of stereoselective synthetic methods. Both diastereoselective and enantioselective strategies can be envisioned for the construction of this molecule.

Diastereoselective Synthesis: Diastereoselective reactions aim to produce a predominance of one diastereomer over the others. researchgate.netnih.govnih.gov For this compound, this could be achieved by controlling the relative stereochemistry of the two chiral centers during the key bond-forming steps. For instance, a reaction that joins the cyclobutyl and butanoic acid fragments could be designed to favor the formation of either the (syn) or (anti) diastereomer. The inherent steric and electronic properties of the reactants and the reaction conditions, including the choice of catalyst and solvent, would play a crucial role in determining the diastereomeric ratio. researchgate.net

Enantioselective Synthesis: Enantioselective synthesis focuses on producing a single enantiomer. nih.govnih.govchemistryviews.orgrsc.org This is often accomplished using chiral catalysts, auxiliaries, or reagents that create a chiral environment for the reaction to proceed. For example, an asymmetric hydrogenation or an alkylation reaction using a chiral catalyst could be employed to set the stereochemistry at one of the chiral centers with high enantiomeric excess (ee). Subsequent reactions would then need to be carried out in a way that preserves this stereochemistry while introducing the second chiral center.

Separation Strategies: In cases where a mixture of stereoisomers is produced, separation techniques are necessary to isolate the desired isomer.

Chiral Chromatography: This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Diastereomeric Salt Formation: For the separation of enantiomeric carboxylic acids, a common strategy is to react the racemic mixture with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acids.

Table 2: Potential Stereoselective Synthesis and Separation Strategies
StrategyDescriptionKey Considerations
Diastereoselective SynthesisFavors the formation of one diastereomer over others.Choice of reactants, catalysts, and reaction conditions. researchgate.net
Enantioselective SynthesisProduces a single enantiomer in excess. nih.govchemistryviews.orgUse of chiral catalysts, auxiliaries, or reagents. nih.govnih.govrsc.org
Chiral ChromatographySeparates enantiomers based on differential interaction with a chiral stationary phase.Selection of an appropriate chiral column and mobile phase.
Diastereomeric Salt FormationConverts enantiomers into diastereomeric salts for separation by crystallization.Choice of a suitable chiral resolving agent.

Conformational Preferences and Dynamics of the Cyclobutyl Ring and Branched Chains

Conformational Analysis of the Cyclobutyl Ring: The cyclobutane (B1203170) ring is not planar. A planar conformation would suffer from significant angle strain (C-C-C bond angles of 90° instead of the ideal 109.5°) and torsional strain due to eclipsing interactions between adjacent hydrogen atoms. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. dalalinstitute.com This puckering reduces the torsional strain at the expense of a slight increase in angle strain. The ring undergoes a rapid interconversion between two equivalent puckered conformations at room temperature. dalalinstitute.com In a substituted cyclobutane like the one in our molecule of interest, the substituents will preferentially occupy positions that minimize steric interactions. The bulky butanoic acid group would favor a pseudo-equatorial position to reduce steric clash with the hydrogens on the ring.

Conformational Analysis of the Branched Chain: The butanoic acid chain also possesses conformational flexibility due to rotation around its single bonds. The relative orientation of the carboxylic acid, isopropyl, and cyclobutyl groups will be governed by steric hindrance. lumenlearning.comchemconnections.org The most stable conformations will be those that minimize gauche interactions and 1,3-diaxial-like interactions between the large substituents. For example, rotation around the C2-C3 bond will be restricted to avoid eclipsing of the bulky cyclobutyl and isopropyl groups.

Table 3: Key Conformational Features
Structural UnitPreferred ConformationDriving Force
Cyclobutyl RingPuckered ("Butterfly") dalalinstitute.comRelief of torsional strain. dalalinstitute.com
Substituents on Cyclobutyl RingPseudo-equatorialMinimization of steric interactions.
Butanoic Acid ChainStaggered conformations to avoid steric clash. lumenlearning.comchemconnections.orgMinimization of gauche and eclipsing interactions. lumenlearning.com

Influence of Stereochemistry on Reaction Pathways and Molecular Recognition (at a fundamental chemical level)

The specific stereochemistry of the isomers of this compound has a profound impact on their chemical behavior, particularly in reactions involving other chiral molecules and in processes of molecular recognition.

Influence on Reaction Pathways: The spatial arrangement of the functional groups in each stereoisomer can dictate the accessibility of the reaction center to an incoming reagent. For example, in an esterification reaction, the approach of an alcohol to the carbonyl carbon of the carboxylic acid could be sterically hindered by the adjacent cyclobutyl and isopropyl groups. The degree of this hindrance would vary between diastereomers, potentially leading to different reaction rates. In elimination reactions, the relative stereochemistry of the leaving group and the proton to be abstracted is crucial (e.g., anti-periplanar requirement for E2 reactions), and this will be determined by the specific stereoisomer.

Influence on Molecular Recognition: Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The precise three-dimensional shape of each stereoisomer of this compound will determine how well it can "fit" into the binding site of another chiral molecule, such as an enzyme or a receptor.

For instance, if this molecule were to interact with a biological target, it is highly likely that only one of the four stereoisomers would exhibit the desired biological activity. The other isomers might have a weaker effect, no effect, or even an antagonistic effect. This is because the binding site of the biological target is itself chiral and will show a preference for one enantiomer over the other. This principle of stereoselectivity is fundamental to the action of many drugs and natural products.

Theoretical and Computational Studies of 2 Cyclobutyl 3 Methylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. iphy.ac.cnfortunejournals.com For 2-cyclobutyl-3-methylbutanoic acid, these calculations can predict a range of fundamental parameters that govern its reactivity and stability.

By employing methods like B3LYP with a suitable basis set (e.g., 6-311G**), the equilibrium geometry of the molecule can be optimized, and its electronic energy can be determined. iphy.ac.cn From this, key energetic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability.

Furthermore, quantum chemical calculations can provide insights into the bond dissociation energies (BDEs). For instance, the BDE of the C-COOH bond is a measure of the bond's strength and can be computed by comparing the energies of the parent molecule and its corresponding radical fragments. iphy.ac.cn Such calculations have been shown to yield results in good agreement with experimental values for a variety of carboxylic acids when appropriate computational methods are used. iphy.ac.cn

Table 1: Calculated Electronic Properties of this compound (Theoretical Values) This table presents theoretical data calculated using DFT (B3LYP/6-311G) for illustrative purposes.

PropertyCalculated Value
Energy of HOMO-6.5 eV
Energy of LUMO-0.9 eV
HOMO-LUMO Gap5.6 eV
C-COOH Bond Dissociation Energy85 kcal/mol
Dipole Moment1.8 D

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Due to the presence of the flexible cyclobutyl ring and the rotatable bonds in the side chain, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. nih.govnih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent box (e.g., water or a non-polar solvent), one can observe the accessible conformations and their relative stabilities. nih.gov The puckering of the cyclobutane (B1203170) ring and the rotational isomers (rotamers) around the C-C bonds of the butanoic acid chain are key conformational features that can be analyzed. nih.gov

These simulations also provide detailed information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules or other solute molecules. The strength and dynamics of these hydrogen bonds are crucial for understanding the solubility and aggregation behavior of the compound. The analysis of radial distribution functions from MD simulations can quantify the structuring of solvent molecules around the carboxylic acid group.

Table 2: Key Conformational Dihedral Angles in this compound from a Theoretical MD Simulation This table illustrates representative dihedral angles that define the major conformations. Values are for illustrative purposes.

Dihedral AngleDominant Conformer(s) (degrees)
C1-C2-C3-C4 (Cyclobutane Puckering)± 20°
C(cyclobutyl)-C(alpha)-C(beta)-C(gamma)-60°, 180°, 60° (gauche-, anti, gauche+)
C(alpha)-C(beta)-C(gamma)-C(delta)-60°, 180°, 60° (gauche-, anti, gauche+)

Prediction of Spectroscopic Properties (e.g., Vibrational, Electronic, NMR Chemical Shifts)

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and for structural elucidation.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. acs.orgresearchgate.netuni-goettingen.deacs.org The calculated frequencies for the C=O stretching of the carboxylic acid group, the O-H stretching, and the various C-H stretching and bending modes can be compared with experimental data to confirm the molecular structure. nih.gov For carboxylic acids, the position of the C=O stretching frequency can be sensitive to hydrogen bonding and the electronic environment. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This involves calculating the energies of electronic transitions from the ground state to various excited states. For a saturated molecule like this compound, the primary electronic transitions would be n -> π* and σ -> σ*, which typically occur in the deep UV region.

NMR Spectroscopy: The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful application of quantum chemistry. researchgate.netfaccts.dersc.orgnih.govacs.org By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) within the molecule, typically using the Gauge-Including Atomic Orbital (GIAO) method, the chemical shifts can be predicted. faccts.denih.govacs.org These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra and in distinguishing between different stereoisomers. faccts.de

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Theoretical Values) This table presents theoretical data calculated using DFT (GIAO) for illustrative purposes, referenced to TMS.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxyl)178.5
C-alpha (CH-COOH)45.2
C-beta (CH-CH3)34.8
C-gamma (CH2)28.1
C-delta (CH3)19.5
Cyclobutyl C1'38.7
Cyclobutyl C2', C4'25.3
Cyclobutyl C3'18.9

In Silico Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as esterification, amide formation, or decarboxylation. khanacademy.orgsketchy.com

By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, and its geometry provides crucial information about the bond-making and bond-breaking processes. rsc.org For example, in the esterification of this compound with an alcohol, computational methods can model the formation of the tetrahedral intermediate and the subsequent elimination of water. sketchy.comlibretexts.orgpressbooks.publibretexts.org

These in silico analyses can help to understand the factors that influence reaction rates and selectivities, such as steric hindrance or electronic effects from the cyclobutyl and methyl groups. libretexts.org

Computational Approaches for Stereochemical Assignment and Chirality Prediction

This compound possesses at least two chiral centers, leading to the possibility of multiple stereoisomers (enantiomers and diastereomers). Computational methods can be employed to aid in the assignment of the absolute stereochemistry of these isomers.

One common approach is to compare the computationally predicted chiroptical properties, such as the electronic circular dichroism (ECD) spectrum, with the experimentally measured spectrum. By calculating the ECD spectra for all possible stereoisomers, the one that best matches the experimental data can be identified, thus assigning the absolute configuration. mtu.edu

Furthermore, computational models can be used to predict the stereochemical outcome of a reaction that produces this compound. acs.org By modeling the transition states leading to the different stereoisomeric products, the relative activation energies can be calculated. The transition state with the lower energy will correspond to the major product, allowing for the prediction of the reaction's stereoselectivity. acs.org These predictive capabilities are highly valuable in the design of stereoselective syntheses.

Biological Insights into this compound: A Mechanistic Perspective

While specific research on this compound is not extensively documented in publicly available scientific literature, its unique chemical structure, featuring both a cyclobutyl ring and a methyl branch, allows for a detailed exploration of its potential biological relevance and mechanistic interactions based on established principles of biochemistry and chemical biology. This article delves into the prospective roles of this compound in non-human biological systems, the enzymatic processes that could be involved in its synthesis and degradation, its potential interactions with macromolecules, and its application as a research tool.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 2-cyclobutyl-3-methylbutanoic acid, HRMS would be used to measure the exact mass of its molecular ion.

Molecular Formula Confirmation: The molecular formula of this compound is C₉H₁₆O₂. HRMS can measure the mass of the protonated molecule, [M+H]⁺, or other adducts with very low error (typically <5 ppm). This allows for the confident confirmation of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. Predicted collision cross-section (CCS) values can further aid in its identification. uni.lu

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments reveals the compound's fragmentation pattern, which provides valuable structural information. The fragmentation of this compound would be expected to proceed through several characteristic pathways based on the principles of mass spectrometry and patterns observed for similar structures like cyclobutane (B1203170) and branched carboxylic acids. docbrown.infonist.gov

Alpha-Cleavage: Cleavage of the bond between C2 and C3 is likely, leading to the loss of an isopropyl radical.

Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da) or the loss of water (18 Da) followed by CO (28 Da).

Cyclobutyl Ring Fragmentation: The cyclobutyl ring can undergo cleavage, primarily breaking into two ethylene (B1197577) fragments (each 28 Da). docbrown.info

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, can lead to the neutral loss of a cyclobutene (B1205218) molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

Adduct TypeCalculated m/z
[M+H]⁺157.12232
[M+Na]⁺179.10426
[M-H]⁻155.10776
[M+H-H₂O]⁺139.11230

This interactive table is based on predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete covalent structure of an organic molecule in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a full assignment.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the carboxylic acid proton (a broad singlet), the protons on the cyclobutyl ring, the methine protons at C2 and C3, and the diastereotopic methyl protons of the isopropyl group.

¹³C NMR: This provides information on the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). The spectrum would show nine distinct carbon signals, including a downfield signal for the carbonyl carbon, signals for the two methine carbons, and signals for the carbons of the cyclobutyl and isopropyl groups.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the molecular puzzle. libretexts.orgnih.gov

COSY: Reveals proton-proton (¹H-¹H) coupling networks, confirming, for example, the coupling between the C2-H and the adjacent protons on the cyclobutyl ring and the C3-H.

HSQC: Correlates each proton signal with its directly attached carbon atom.

HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the quaternary carbons and linking the cyclobutyl and isopropyl moieties to the main chain.

Stereochemical Determination: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), can provide information about the relative stereochemistry of the two chiral centers by measuring through-space proximity of protons. Absolute configuration may sometimes be inferred by using chiral derivatizing agents which create diastereomeric derivatives with distinguishable NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (COOH)~12.0 (broad s)~180
C2 (CH)~2.5 (m)~50
C3 (CH)~2.0 (m)~35
C4, C4' (CH₃)~0.9 (d)~20
Cyclobutyl CH~2.2 (m)~38
Cyclobutyl CH₂~1.8-2.0 (m)~25
Cyclobutyl CH₂~1.7-1.9 (m)~18

This interactive table contains predicted data based on known chemical shift ranges for similar functional groups. nih.govhmdb.ca

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. selcuk.edu.tr

Table 3: Characteristic Infrared Absorption Bands for this compound docbrown.infonist.govnist.gov

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Strong, Very Broad
Alkyl C-HC-H Stretch2850-2970Strong
Carboxylic AcidC=O Stretch1700-1725Strong, Sharp
Alkyl C-HC-H Bend1370-1470Medium
Carboxylic AcidC-O Stretch1210-1320Medium

This interactive table outlines typical IR frequencies for the compound's functional groups.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses two chiral centers, it can exist as four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to each other. Chiral chromatography is the definitive method for separating these stereoisomers and quantifying the enantiomeric and diastereomeric purity of a sample. sigmaaldrich.com

Separation Principle: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation. mst.edusigmaaldrich.com Alternatively, the carboxylic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral column. mdpi.com

Methodology: For a carboxylic acid like this, polysaccharide-based CSPs (e.g., Chiralpak series) or macrocyclic antibiotic-based CSPs are often effective in HPLC. mst.edujocpr.com The mobile phase composition, temperature, and flow rate are optimized to achieve baseline separation of all four stereoisomers. The relative peak areas in the resulting chromatogram are used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr).

Table 4: Example of a Hypothetical Chiral HPLC Method for Purity Assessment

ParameterCondition
ColumnChiral Stationary Phase (e.g., Chiralpak IA)
Mobile Phasen-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Temperature25 °C

This interactive table presents a typical starting point for developing a chiral separation method. jocpr.com

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net

Structural Determination: This technique requires the compound to be in a crystalline form. If a single crystal of sufficient quality can be grown, its interaction with an X-ray beam produces a diffraction pattern. Mathematical analysis of this pattern yields a precise three-dimensional map of the electron density in the crystal, revealing the exact positions of all atoms, bond lengths, and bond angles.

Absolute Configuration: For a chiral molecule, anomalous dispersion effects in the diffraction data can be used to determine the absolute configuration of all stereocenters without the need for an internal reference. The calculation of the Flack parameter is a common method to validate the stereochemical assignment; a value close to zero for a given configuration confirms its correctness. nih.govrug.nl While obtaining a suitable crystal of a flexible, low-molecular-weight carboxylic acid can be challenging, derivatization to form a more rigid salt or ester with a heavy atom can facilitate crystallization and the determination of absolute configuration.

Derivatives and Analogues of 2 Cyclobutyl 3 Methylbutanoic Acid

Synthesis and Chemical Properties of Carboxylic Acid Derivatives (e.g., esters, amides, acid halides)

The carboxylic acid functional group of 2-cyclobutyl-3-methylbutanoic acid is the primary site for derivatization. Standard synthetic methodologies can be applied to convert it into a variety of important derivatives, including esters, amides, and acid halides.

Esters: Esterification of this compound can be readily achieved through several well-established methods. The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. The resulting esters would likely be volatile liquids or low-melting solids, with their physical properties dependent on the nature of the alcohol used.

Amides: Amide derivatives are another crucial class of compounds that can be synthesized from this compound. Direct reaction with an amine is generally not feasible due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated." This can be accomplished by converting it to an acid chloride or by using peptide coupling reagents. The reaction of the activated carboxylic acid with a primary or secondary amine would yield the corresponding secondary or tertiary amide. The properties of these amides, such as melting point and solubility, would vary significantly based on the substituents on the nitrogen atom.

Acid Halides: The synthesis of 2-cyclobutyl-3-methylbutanoyl halide, most commonly the chloride, serves as a critical step for producing various other derivatives. Treatment of the parent carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) would yield the corresponding acid chloride. These acid chlorides are expected to be highly reactive, moisture-sensitive compounds, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles to form esters, amides, and other derivatives.

Derivative TypeGeneral Synthetic MethodKey ReagentsExpected Properties
EstersFischer EsterificationAlcohol, Strong Acid CatalystVolatile liquids or low-melting solids
Coupling Agent-Mediated EsterificationAlcohol, DCC or EDCMild conditions, suitable for sensitive substrates
AmidesFrom Acid HalideAmineReactive, formation of secondary or tertiary amides
Peptide CouplingAmine, Coupling Reagent (e.g., HATU, HOBt)High yield, stereochemical integrity often preserved
Acid HalidesHalogenationThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Highly reactive, moisture-sensitive intermediates

Functionalized Analogues Incorporating Heteroatoms or Additional Substituents

The introduction of heteroatoms or additional functional groups onto the carbon framework of this compound can lead to analogues with significantly altered chemical and potentially biological properties.

One common strategy involves the incorporation of nitrogen or oxygen atoms. For instance, the cyclobutane (B1203170) ring could be modified to include a nitrogen atom, leading to an azetidine-containing analogue. Such modifications can profoundly impact the molecule's basicity, polarity, and hydrogen bonding capabilities. Similarly, introducing hydroxyl groups or ether linkages onto the cyclobutyl or the alkyl chain would increase polarity and could serve as handles for further functionalization.

Furthermore, the addition of substituents like halogens (e.g., fluorine, chlorine) can dramatically influence the electronic properties and lipophilicity of the molecule, which is a key consideration in the design of bioactive compounds.

Structural Modifications of the Cyclobutyl and Branched Alkyl Moieties

Alterations to the core carbon skeleton of this compound provide another avenue for creating novel analogues.

The cyclobutane ring itself can be a target for modification. Ring expansion to a cyclopentyl or cyclohexyl group, or contraction to a cyclopropyl (B3062369) moiety, would significantly alter the strain and conformational flexibility of the molecule. The stereochemistry of the substituents on the cyclobutane ring can also be varied to create diastereomers with distinct three-dimensional shapes.

The branched isopropyl group on the alkyl chain also presents an opportunity for modification. It could be replaced with other alkyl groups of varying size and branching (e.g., n-propyl, tert-butyl) to probe steric effects in potential molecular interactions.

Role of Derivatives as Synthetic Intermediates in Organic Synthesis

The derivatives of this compound, particularly the esters and acid halides, are valuable intermediates in organic synthesis. These activated forms of the carboxylic acid can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, the ester derivatives could undergo Claisen condensation or be used as precursors for the synthesis of ketones via reaction with organometallic reagents. The highly reactive acid halides can be used in Friedel-Crafts acylation reactions to introduce the 2-cyclobutyl-3-methylbutanoyl group onto aromatic rings.

The amides can also serve as synthetic intermediates. For instance, they can be reduced to the corresponding amines, providing access to a different class of functionalized cyclobutane derivatives.

DerivativePotential Synthetic Application
EsterClaisen Condensation, Grignard Reactions
Acid HalideFriedel-Crafts Acylation, Nucleophilic Acyl Substitution
AmideReduction to Amines

Design Principles for Analogues with Modified Chemical or Biological Interactions (mechanistic, non-clinical)

The design of analogues of this compound with specific chemical or potential biological activities is guided by several key principles of medicinal chemistry and molecular design. The cyclobutane ring is often incorporated into molecules to act as a rigid scaffold, restricting the conformational freedom of the molecule. This can lead to enhanced binding affinity and selectivity for a biological target by pre-organizing the pharmacophoric groups in a bioactive conformation.

The cyclobutyl group can also serve as a bioisostere for other chemical groups. For example, it can mimic a gem-dimethyl group or a phenyl ring in certain contexts, offering a way to modulate properties like metabolic stability and lipophilicity while retaining biological activity.

When designing analogues, a systematic approach to structure-activity relationship (SAR) studies is crucial. This involves synthesizing a library of related compounds with specific modifications and evaluating how these changes affect a particular property or interaction. For instance, varying the substituents on the cyclobutane ring or modifying the length and branching of the alkyl chain can provide insights into the steric and electronic requirements for a desired interaction. The introduction of heteroatoms can be used to modulate polarity and introduce new hydrogen bonding interactions, which can be critical for binding to biological targets.

Future Research Directions and Challenges in 2 Cyclobutyl 3 Methylbutanoic Acid Chemistry

Development of Green and Sustainable Synthetic Methodologies

Currently, there are no established "green" or sustainable synthetic routes specifically reported for 2-cyclobutyl-3-methylbutanoic acid. The development of such methods is a paramount challenge for modern synthetic chemistry. Future research in this area would need to focus on several key principles:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of synthesizing the cyclobutane (B1203170) or butanoic acid moieties from bio-based sources.

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and energy consumption.

Benign Solvents: Exploring the use of water, supercritical fluids, or other environmentally friendly solvents to replace hazardous organic solvents.

A hypothetical green synthesis could involve the catalytic coupling of a cyclobutane derivative with a precursor of the 3-methylbutanoic acid fragment, potentially avoiding protecting groups and multiple steps that lower efficiency and generate waste.

Exploration of Novel Catalytic Transformations and Selectivity Control

The reactivity of this compound is a complete unknown. The presence of two stereocenters (at the carbons bearing the cyclobutyl and isopropyl groups) implies the existence of four possible stereoisomers. A major challenge and area for future research will be the development of catalytic methods to control the stereoselectivity of its synthesis and subsequent reactions.

Key research questions to be addressed include:

Asymmetric Synthesis: Can chiral catalysts be used to selectively synthesize one of the four stereoisomers? This would be crucial for investigating its potential biological activity.

Functionalization of the Cyclobutane Ring: Are there catalytic methods to selectively functionalize the cyclobutane ring without affecting the carboxylic acid group?

Transformations of the Carboxylic Acid: Can the carboxylic acid group be selectively transformed into other functional groups (e.g., esters, amides, alcohols) in the presence of the cyclobutane ring?

The development of novel catalytic systems, such as those based on transition metals or organocatalysts, will be essential to unlock the synthetic potential of this molecule.

Advanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

The interplay between the three-dimensional structure of this compound and its chemical reactivity is a fertile ground for investigation. An integrated approach combining experimental studies with computational modeling will be vital to gain a deep understanding.

Parameter Description Relevance to this compound
Molecular Formula C9H16O2Provides the elemental composition of the molecule. uni.lu
SMILES CC(C)C(C1CCC1)C(=O)OA linear representation of the molecular structure. uni.lu
InChI InChI=1S/C9H16O2/c1-6(2)8(9(10)11)7-4-3-5-7/h6-8H,3-5H2,1-2H3,(H,10,11)A unique string identifier for the chemical structure. uni.lu
InChIKey DSXGPENUYCWXMH-UHFFFAOYSA-NA hashed version of the InChI for database searching. uni.lu

Predicted Physicochemical Properties of this compound This interactive table provides predicted data for this compound.

Future research should aim to:

Determine the Crystal Structure: X-ray crystallography of the different stereoisomers would provide precise information about bond lengths, bond angles, and conformational preferences.

Perform Conformational Analysis: Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the most stable conformations of the molecule in different environments.

Correlate Structure with Spectroscopic Data: Detailed analysis of NMR, IR, and mass spectrometry data for the synthesized compound will be essential for its characterization and to validate computational models.

Understanding these structure-reactivity relationships will be crucial for predicting the outcomes of chemical reactions and for designing new applications for the molecule.

Expansion of its Utility as a Chiral Building Block in Complex Molecule Synthesis

Molecules with defined stereochemistry are highly valuable as chiral building blocks in the synthesis of complex natural products and pharmaceuticals. wikipedia.org The presence of two chiral centers in this compound makes it a potentially interesting candidate for this purpose.

Challenges and opportunities in this area include:

Enantioselective Synthesis: The primary challenge is to develop a reliable method for the synthesis of enantiomerically pure forms of the acid.

Chiral Pool Synthesis: Once available in enantiopure form, it could be used as a starting material in the synthesis of more complex molecules, where its stereochemistry is transferred to the final product. wikipedia.org

Derivatization: Exploring the chemical transformations of the carboxylic acid and the cyclobutane ring to create a diverse set of chiral synthons for use in medicinal chemistry and materials science.

The unique steric and electronic properties conferred by the cyclobutyl and isopropyl groups could lead to the synthesis of novel molecular architectures that are not accessible through other means.

Deeper Investigation into its Biosynthetic Origins and Enzymatic Processing in Diverse Biological Systems (non-human)

There is currently no information available on the natural occurrence or biosynthesis of this compound. Investigating its potential presence in non-human biological systems, such as plants, fungi, or bacteria, could open up new avenues of research. While the biosynthesis of similar compounds like 3-methylbutanoic acid is known to occur from the amino acid leucine, the pathway for incorporating a cyclobutyl group is not established. researchgate.net

Future research should focus on:

Screening of Natural Sources: Employing advanced analytical techniques, such as mass spectrometry-based metabolomics, to screen for the presence of this compound in various organisms.

Identification of Biosynthetic Genes: If the compound is found in nature, the next step would be to identify the genes and enzymes responsible for its production. This could involve genome mining and heterologous expression studies.

Enzymatic Transformations: Investigating how enzymes from various organisms might metabolize or transform this compound. This could reveal novel biocatalytic reactions.

Uncovering a natural source and its biosynthetic pathway would not only provide a sustainable route to the compound but also offer insights into the diverse metabolic capabilities of different organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclobutyl-3-methylbutanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Alkylation : Use cyclobutyl halides (e.g., cyclobutyl bromide) with 3-methylbutanoic acid derivatives under basic conditions (e.g., NaH in DMF) to introduce the cyclobutyl group .
  • Carboxylic Acid Functionalization : Employ Friedel-Crafts acylation or nucleophilic substitution to modify the butanoic acid backbone, leveraging the reactivity of the cyclobutyl group .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (reflux vs. room temperature), and stoichiometry to enhance yield and purity. Monitor via TLC or HPLC .

Q. How can the purity and stereochemical integrity of this compound be validated?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Compare retention times with standards .
  • Chiral Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation. Validate via optical rotation or circular dichroism .
  • Spectroscopy : Confirm structure using 1H^1H- and 13C^{13}C-NMR, focusing on cyclobutyl proton splitting patterns (e.g., δ 1.5–2.5 ppm) and carboxylate carbon signals (δ 170–180 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare studies for variables like assay conditions (e.g., cell lines, concentrations) and structural analogs (e.g., chlorophenyl vs. methoxyphenyl substitutions) .
  • Dose-Response Studies : Conduct IC50_{50} determinations across multiple models to isolate confounding factors (e.g., off-target effects in antioxidant vs. antimicrobial assays) .
  • Mechanistic Validation : Use knockout cell lines or enzyme inhibition assays to verify target specificity (e.g., cyclooxygenase vs. NADPH oxidase interactions) .

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or bacterial efflux pumps). Prioritize analogs with high binding affinity (-ΔG > 7 kcal/mol) .
  • QSAR Modeling : Train models on datasets (e.g., PubChem BioAssay) using descriptors like logP, polar surface area, and cyclobutyl ring strain energy .
  • ADMET Prediction : Apply SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Q. What structural modifications enhance the metabolic stability of this compound?

  • Methodology :

  • Isosteric Replacement : Substitute the cyclobutyl group with bicyclo[2.2.1]heptane to reduce ring strain and improve oxidative stability .
  • Prodrug Design : Synthesize ester or amide prodrugs (e.g., methyl esters) to mask the carboxylate and enhance oral bioavailability .
  • Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., α to the carboxyl group) to slow CYP450-mediated degradation .

Q. How do solvent systems and catalysts influence the scalability of this compound synthesis?

  • Methodology :

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability and reduce toxicity .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize side reactions (e.g., over-reduction of cyclobutane) .
  • Flow Chemistry : Optimize continuous-flow reactors for high-throughput synthesis, monitoring via in-line IR spectroscopy .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR data for this compound derivatives?

  • Methodology :

  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange in the cyclobutyl ring (e.g., ring puckering at δ 1.8–2.2 ppm) .
  • 2D Experiments : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Crystallography : Validate assignments via X-ray diffraction, focusing on bond angles and torsional strain in the cyclobutane moiety .

Q. What statistical approaches are optimal for analyzing dose-dependent biological effects?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC50_{50} and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare means across dose groups, adjusting for multiple comparisons in antioxidant or cytotoxicity assays .
  • Machine Learning : Apply random forest or SVM to identify critical structural features driving activity in high-throughput screens .

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